N-{3-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-20-10-6-9-18(15-20)22-16-23(17-7-4-3-5-8-17)27(25-22)33(30,31)21-13-11-19(24)12-14-21/h3-15,23,26H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRDHRDDLWCNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonyl and fluorophenyl groups. Common synthetic routes may include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions to form the pyrazole ring.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the pyrazole derivative in the presence of a base.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole-sulfonyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or copper, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{3-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The sulfonyl and fluorophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
The compound shares its pyrazoline-sulfonamide scaffold with several analogs, differing primarily in substituent groups. Key structural variations and their implications are summarized below:
Table 1: Structural Features of Analogous Pyrazoline-Sulfonamide Derivatives
Key Observations :
- Fluorine vs. Chlorine Substituents : The target compound’s 4-fluorobenzenesulfonyl group may enhance lipophilicity and metabolic stability compared to chlorinated analogs (e.g., and ) due to fluorine’s smaller atomic radius and stronger electronegativity .
- Ethane- vs. Methane-Sulfonamide : The ethane sulfonamide group in the target compound likely improves solubility and pharmacokinetics compared to methanesulfonamide derivatives (e.g., ) .
- Phenyl Substituent Position: The phenyl group at position 5 in the target compound (vs.
Pharmacological Activity Comparisons
Table 2: Reported Bioactivities of Analogous Compounds
Key Findings :
- Enzyme Inhibition: Sulfonamide groups in pyrazoline derivatives (e.g., ) are known to inhibit carbonic anhydrase, implying possible repurposing for enzyme-related applications .
- Role of Fluorine: Fluorinated analogs (e.g., ) often exhibit enhanced binding to hydrophobic pockets in viral or bacterial targets compared to non-fluorinated counterparts .
Biological Activity
N-{3-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound combines a sulfonamide moiety with a pyrazole structure, which is known for its pharmacological potential. The following sections detail the compound's synthesis, biological activity, and relevant case studies.
Synthesis of the Compound
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chloride with amines or the condensation of amines with sulfonic acids. In the case of this compound, the synthesis may follow a multi-step process involving:
- Formation of the pyrazole ring.
- Introduction of the sulfonyl group.
- Final coupling with the phenylethanesulfonamide.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties due to their ability to inhibit bacterial folate synthesis. Recent studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Compound A | 100 | 22 |
| Compound B | 100 | 25 |
| This compound | 100 | 28 |
Anti-inflammatory Activity
Sulfonamide derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways associated with inflammation.
Case Study: Evaluation of Anti-inflammatory Activity
A study conducted on various sulfonamide derivatives demonstrated that those with a pyrazole core showed enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for selected compounds were significantly lower than those for diclofenac.
Table 2: IC50 Values for Anti-inflammatory Activity
| Compound | IC50 (μg/mL) |
|---|---|
| Diclofenac | 157 |
| Compound C | 110 |
| This compound | 111 |
Antidiabetic Activity
Emerging research indicates that certain sulfonamide derivatives possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. The specific effects of this compound in diabetic models require further investigation.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized for reproducibility?
The compound is synthesized via multi-step reactions, typically involving cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by sulfonylation. Key steps include:
- Pyrazole ring formation : Use of ethanol or DMF as solvents at 80–100°C under reflux, with catalytic triethylamine to facilitate cyclization .
- Sulfonylation : Reaction with 4-fluorobenzenesulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions . Standardization requires monitoring via HPLC to track intermediates and ensure >95% purity. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be rigorously controlled to avoid diastereomer formation .
Q. Which analytical techniques are most effective for characterizing its structural conformation and purity?
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrazole ring and fluorinated aryl groups .
- NMR spectroscopy : - and -NMR confirm regioselectivity of sulfonamide substitution and pyrazole ring geometry (e.g., coupling constants for vicinal protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., , expected ) and detects impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Structural polymorphism : Variations in crystal packing (e.g., π-π stacking vs. hydrogen-bonding networks) alter bioavailability .
- Assay conditions : Differences in buffer pH or cell lines (e.g., HEK293 vs. HeLa) affect target engagement. Validate using orthogonal assays (e.g., SPR for binding affinity and cell-based luciferase reporter systems) .
- Metabolic stability : Hepatic microsome studies (e.g., human vs. murine) can explain species-specific activity .
Q. What mechanistic insights explain its reactivity in oxidation/reduction reactions, and how can side products be mitigated?
- Oxidation : The sulfonamide group reacts with KMnO in acidic conditions to form sulfonic acid derivatives. Side products (e.g., overoxidized pyrazole rings) are minimized by limiting reaction time to <2 hours and using stoichiometric oxidant ratios .
- Reduction : LiAlH selectively reduces the pyrazole C=N bond without affecting sulfonamide groups. Monitor via FT-IR to detect N–H stretching (3300–3500 cm) post-reduction . Computational modeling (DFT or MD simulations) predicts transition states and guides solvent selection (e.g., THF for polar intermediates) .
Q. How do substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) impact its physicochemical and pharmacological properties?
- Electron-withdrawing groups (e.g., 4-fluorobenzenesulfonyl): Enhance metabolic stability by reducing CYP450-mediated oxidation. LogP increases by ~0.5 units compared to methoxy analogs .
- Steric effects : Bulkier substituents at the pyrazole 3-position decrease aqueous solubility (e.g., from 12 mg/mL to <5 mg/mL) but improve membrane permeability (PAMPA assay) .
- QSAR studies : Use CoMFA or molecular docking to correlate substituent electronic parameters (Hammett σ) with IC values against targets like COX-2 .
Methodological Recommendations
- Experimental design : Use a fractional factorial design (e.g., 2 matrix) to optimize synthesis yield, varying temperature, solvent, catalyst loading, and reaction time .
- Data validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm signal splitting patterns .
- Contradiction analysis : Apply Bland-Altman plots to compare bioactivity datasets and identify systematic biases between labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
